molecular formula C8H12O2 B14255871 (2S,3S)-3-ethenyl-2-methyl-2,6-dihydropyran-3-ol CAS No. 249761-94-2

(2S,3S)-3-ethenyl-2-methyl-2,6-dihydropyran-3-ol

Cat. No.: B14255871
CAS No.: 249761-94-2
M. Wt: 140.18 g/mol
InChI Key: WFVMBYZXWUICAA-YUMQZZPRSA-N
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Description

(2S,3S)-3-ethenyl-2-methyl-2,6-dihydropyran-3-ol is an organic compound with a unique structure that includes a pyran ring, an ethenyl group, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-3-ethenyl-2-methyl-2,6-dihydropyran-3-ol typically involves the use of enantioselective reactions to ensure the correct stereochemistry. One common method involves the use of chiral catalysts to achieve the desired configuration. The reaction conditions often include specific temperatures, solvents, and catalysts to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize microreactor systems to control reaction parameters precisely, leading to higher yields and reduced waste .

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-3-ethenyl-2-methyl-2,6-dihydropyran-3-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.

    Reduction: The ethenyl group can be reduced to an ethyl group.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone, while reduction may produce an alcohol .

Scientific Research Applications

(2S,3S)-3-ethenyl-2-methyl-2,6-dihydropyran-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of (2S,3S)-3-ethenyl-2-methyl-2,6-dihydropyran-3-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The ethenyl group can participate in π-π interactions, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • (2S,3R)-3-ethenyl-2-methyl-2,6-dihydropyran-3-ol
  • (2R,3S)-3-ethenyl-2-methyl-2,6-dihydropyran-3-ol
  • (2R,3R)-3-ethenyl-2-methyl-2,6-dihydropyran-3-ol

Uniqueness

(2S,3S)-3-ethenyl-2-methyl-2,6-dihydropyran-3-ol is unique due to its specific stereochemistry, which can significantly influence its reactivity and interactions with biological molecules. This stereochemistry can lead to different biological activities and properties compared to its stereoisomers .

Properties

CAS No.

249761-94-2

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

(2S,3S)-3-ethenyl-2-methyl-2,6-dihydropyran-3-ol

InChI

InChI=1S/C8H12O2/c1-3-8(9)5-4-6-10-7(8)2/h3-5,7,9H,1,6H2,2H3/t7-,8-/m0/s1

InChI Key

WFVMBYZXWUICAA-YUMQZZPRSA-N

Isomeric SMILES

C[C@H]1[C@@](C=CCO1)(C=C)O

Canonical SMILES

CC1C(C=CCO1)(C=C)O

Origin of Product

United States

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